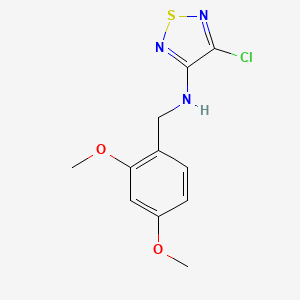
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a dimethoxybenzyl group, and an amine group attached to the thiadiazole ring.
準備方法
The synthesis of 4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
科学的研究の応用
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
類似化合物との比較
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazole: Lacks the amine group, which may affect its reactivity and biological activity.
2,4-Dimethoxybenzyl-1,2,5-thiadiazol-3-amine: Lacks the chloro group, which may influence its chemical properties and applications.
4-Chloro-1,2,5-thiadiazol-3-amine: Lacks the dimethoxybenzyl group, which may alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12ClN3O2S |
|---|---|
分子量 |
285.75 g/mol |
IUPAC名 |
4-chloro-N-[(2,4-dimethoxyphenyl)methyl]-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O2S/c1-16-8-4-3-7(9(5-8)17-2)6-13-11-10(12)14-18-15-11/h3-5H,6H2,1-2H3,(H,13,15) |
InChIキー |
ZWNCZYLSGMRNGC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=NSN=C2Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)


